Methyl 2,2-dibromo-3-oxohept-6-enoate
Description
Methyl 2,2-dibromo-3-oxohept-6-enoate is a brominated β-keto ester characterized by a hept-6-enoate backbone, a ketone group at position 3, and two bromine atoms at position 2. This compound’s structure imparts unique reactivity, particularly in electrophilic and nucleophilic reactions, due to the electron-withdrawing effects of the bromine substituents and the conjugation of the α,β-unsaturated ester.
Properties
CAS No. |
921226-72-4 |
|---|---|
Molecular Formula |
C8H10Br2O3 |
Molecular Weight |
313.97 g/mol |
IUPAC Name |
methyl 2,2-dibromo-3-oxohept-6-enoate |
InChI |
InChI=1S/C8H10Br2O3/c1-3-4-5-6(11)8(9,10)7(12)13-2/h3H,1,4-5H2,2H3 |
InChI Key |
UWFKRMRYUNTCJS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)CCC=C)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dibromo-3-oxohept-6-enoate typically involves the bromination of methyl 3-oxohept-6-enoate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2,2-positions. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as dichloromethane (DCM). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dibromo-3-oxohept-6-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., triethylamine) and a solvent (e.g., ethanol).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4) in anhydrous solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of hydroxyl derivatives.
Oxidation: Formation of carboxylic acids and other oxidized products.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Methyl 2,2-dibromo-3-oxohept-6-enoate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it a versatile building block for the development of more complex molecules.
Reactivity and Functionalization
The presence of bromine atoms enhances the electrophilic character of the compound, facilitating nucleophilic substitutions and additions. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals. The compound can undergo reactions such as:
- Nucleophilic substitution : The dibromo groups can be replaced by various nucleophiles, leading to diverse derivatives.
- Michael addition : The enone functionality allows for Michael addition reactions with nucleophiles, expanding the range of synthetic applications.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro tests have shown its ability to inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | |
| HL-60 (Leukemia) | 10 | |
| A549 (Lung) | 12 |
The mechanism behind its anticancer activity is believed to involve the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Preliminary findings suggest that it could serve as a potential antimicrobial agent:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 40 µg/mL | |
| S. aureus | 25 µg/mL |
These results indicate that this compound may be developed further for therapeutic use against infections.
Case Studies
Case Study: Anticancer Effects in Animal Models
A notable study involved administering this compound to mice bearing tumors. The treatment resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an effective anticancer therapy. The study highlighted the compound's ability to target specific cancer pathways, leading to improved outcomes in treated subjects.
Mechanism of Action
The mechanism of action of Methyl 2,2-dibromo-3-oxohept-6-enoate involves its interaction with various molecular targets. The bromine atoms and the keto group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2,2-dibromo-3-oxohept-6-enoate with analogous compounds based on functional groups, reactivity, and synthetic pathways inferred from the evidence.
Methyl Esters with Halogen Substituents
- Example: Methyl decanoate (CAS 110-42-9) and methyl ethyl ketone (CAS 78-93-3) . Key Differences:
- Methyl decanoate lacks halogenation and α,β-unsaturation, resulting in lower electrophilicity compared to the dibromo-3-oxohept-6-enoate.
- Reactivity: The bromine atoms in this compound likely enhance its susceptibility to nucleophilic substitution or elimination, unlike non-halogenated esters .
β-Keto Esters
- Example: Methyl 2-benzoylamino-3-oxobutanoate (prepared via PTSA-catalyzed condensation in benzene) . Key Differences:
- The absence of bromine substituents in Methyl 2-benzoylamino-3-oxobutanoate reduces its steric hindrance and electrophilic character.
Diterpene Methyl Esters
- Example : Sandaracopimaric acid methyl ester and Z-communic acid methyl ester (isolated from Austrocedrus chilensis resin) .
- Key Differences :
- Diterpene esters feature rigid tricyclic frameworks, whereas this compound has a linear, unsaturated chain.
- The dibromo substitution in the target compound may confer higher reactivity in radical or coupling reactions compared to natural diterpene esters.
Data Table: Hypothetical Properties and Comparisons
Research Findings and Limitations
- Reactivity Trends: Brominated esters like this compound are predicted to undergo faster nucleophilic substitution than non-halogenated analogs (e.g., methyl decanoate) due to the electron-withdrawing effects of Br .
- Stability: The α,β-unsaturated ester system may lead to instability under basic conditions, analogous to other enoates .
- Gaps in Evidence : Direct experimental data on this compound are absent in the provided sources. Comparisons rely on extrapolation from structurally related molecules.
Biological Activity
Methyl 2,2-dibromo-3-oxohept-6-enoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
This compound features a unique structure characterized by the presence of bromine atoms and an enone functional group. The molecular formula is , and it exhibits properties typical of dibrominated compounds, including increased reactivity due to the presence of halogen substituents.
Biological Activity
The biological activity of this compound has been evaluated through various assays that assess its effects on different biological targets. Below are key findings from the literature:
Anticancer Activity
- Mechanism of Action : The compound has shown promising anticancer properties by inducing apoptosis in cancer cells. It appears to disrupt cellular processes critical for cancer cell survival, potentially through the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction.
-
Case Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancer cells. IC50 values for these cell lines were reported as follows:
These values indicate a potent cytotoxic effect, suggesting its potential as a lead compound for further development in cancer therapeutics .
Cell Line IC50 (µM) MDA-MB-231 1.4 HT-29 1.3
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of this compound. It has demonstrated activity against several bacterial strains, indicating its potential use as an antimicrobial agent.
- Bacterial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Preliminary studies indicate that it can inhibit the activity of certain neurotoxic agents and may protect neuronal cells from oxidative stress.
Research Findings
The following table summarizes key research findings related to the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 2,2-dibromo-3-oxohept-6-enoate, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : The compound’s synthesis likely involves α,α-dibromination of a β-ketoester precursor. Optimization requires monitoring reaction stoichiometry (e.g., brominating agents like PBr₃ or NBS) and temperature control to avoid over-bromination or ester hydrolysis. Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) and analyze yields via HPLC or GC-MS . Kinetic studies (e.g., in situ IR spectroscopy) can track intermediate formation and guide quenching times.
Q. How can the purity and structural identity of this compound be confirmed?
- Methodological Answer : Combine orthogonal techniques:
- NMR : Compare , , and 2D spectra (e.g., HSQC, HMBC) to verify the ester, dibromo, and enoate moieties. For example, the signal for the α-proton adjacent to the dibromo group should exhibit a characteristic downfield shift due to electron withdrawal .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₈H₁₀Br₂O₃) and detects impurities.
- Chromatography : Reverse-phase HPLC with UV detection (e.g., at 210 nm for carbonyl absorption) quantifies purity and identifies co-eluting byproducts .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined when faced with twinning or weak diffraction?
- Methodological Answer : Use SHELXL for refinement, leveraging its robust handling of twinned data. For weak diffraction (common with flexible enoate groups), apply restraints on bond lengths/angles derived from similar structures. Multi-scan absorption corrections (e.g., via SADABS) improve data quality. Validate the final model using R-factor convergence and electron density maps (e.g., check for residual peaks near Br atoms) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., hindered rotation of the ester group) or solvent-dependent conformational changes. Conduct variable-temperature NMR to assess rotational barriers. If splitting persists, use DFT calculations (e.g., Gaussian) to model coupling constants and compare with experimental data. Cross-validate with -DEPT spectra to confirm carbon environments .
Q. How can the reactivity of the α,α-dibromo-β-ketoester moiety be exploited in cascade reactions?
- Methodological Answer : The dibromo group is susceptible to nucleophilic substitution or elimination. For example:
- Elimination : Treat with a mild base (e.g., K₂CO₃) to generate an α,β-unsaturated ketone intermediate.
- Cross-coupling : Use Pd-catalyzed reactions (e.g., Heck or Suzuki) on the enoate double bond.
Monitor intermediates via TLC and isolate products using flash chromatography with gradient elution (hexane/EtOAc).
Q. What experimental designs are recommended to study the compound’s stability under varying storage conditions?
- Methodological Answer : Perform accelerated stability studies by storing samples at elevated temperatures (40–60°C), varying humidity levels, and light exposure. Analyze degradation products via LC-MS and quantify decomposition rates using kinetic modeling (e.g., Arrhenius plots). Stabilizers like antioxidants (e.g., BHT) or inert-atmosphere storage can be tested iteratively .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental IR carbonyl stretching frequencies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
